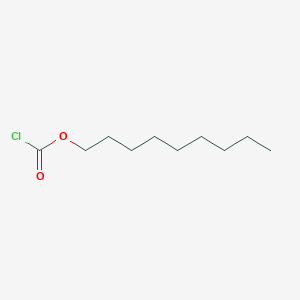

Nonyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

nonyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOFPDUSOTWTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337781 | |

| Record name | Nonyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57045-82-6 | |

| Record name | Nonyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl Chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonyl Chloroformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate is a reactive organic compound classified as a chloroformate ester. It is a crucial reagent in organic synthesis, primarily utilized for the introduction of the nonyloxycarbonyl protecting group onto various functional groups, most notably amines and alcohols. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and analytical methodologies for its characterization and the analysis of its derivatives.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by a long nonyl chain, which imparts significant lipophilicity to the molecule and its derivatives. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2] |

| Molecular Weight | 206.71 g/mol | [1][2] |

| CAS Number | 57045-82-6 | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 248.2 ± 9.0 °C (Predicted) | |

| Melting Point | Not available | |

| Density | 0.97 g/cm³ at 20°C | [2] |

| Refractive Index | 1.433 | [2] |

| Flash Point | 80 °C | [2] |

| Solubility | Soluble in most organic solvents. | Inferred from structure |

| Stability | Moisture sensitive; store under inert gas. | [2] |

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity makes it an excellent reagent for the derivatization of nucleophiles such as amines, alcohols, and phenols.

Reaction with Amines to Form Carbamates

This compound reacts readily with primary and secondary amines to form stable N-nonyloxycarbonyl carbamates. This reaction is widely used for the protection of amine functionalities during multi-step organic syntheses. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Reaction of this compound with an Amine.

Reaction with Alcohols and Phenols to Form Carbonates

In the presence of a base, this compound reacts with alcohols and phenols to yield the corresponding nonyl carbonate esters. This transformation is useful for the protection of hydroxyl groups or for the synthesis of unsymmetrical carbonates.

Caption: Reaction of this compound with an Alcohol/Phenol.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of long-chain alkyl chloroformates is the reaction of the corresponding alcohol with triphosgene in the presence of a base.[2][3]

Materials:

-

n-Nonyl alcohol (1.0 equivalent)

-

Triphosgene (0.35 equivalents)

-

Pyridine (1.0 equivalent)

-

Anhydrous petroleum ether

-

Anhydrous dichloromethane

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous petroleum ether.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of n-nonyl alcohol and pyridine in anhydrous dichloromethane.

-

Add the alcohol/pyridine solution dropwise to the stirred triphosgene solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The formation of pyridinium hydrochloride precipitate will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

The filtrate is then concentrated under reduced pressure to remove the solvents.

-

The crude this compound can be purified by vacuum distillation.

Caption: Synthesis Workflow for this compound.

Derivatization of a Primary Amine for GC-MS Analysis

This compound can be used as a derivatizing agent to improve the gas chromatographic properties of polar molecules such as long-chain amines. The resulting carbamate is more volatile and thermally stable.[4]

Materials:

-

Amine sample

-

This compound

-

Aprotic solvent (e.g., toluene)

-

Aqueous basic buffer (e.g., sodium bicarbonate solution, pH 9-10)

-

Extraction solvent (e.g., n-hexane)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine sample in the aqueous basic buffer.

-

Add a solution of this compound in toluene to the amine solution.

-

Vigorously shake or stir the biphasic mixture for 5-10 minutes at room temperature.

-

Separate the organic layer.

-

Wash the organic layer with a small amount of dilute acid (e.g., 0.1 M HCl) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The resulting solution containing the derivatized amine is ready for GC-MS analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile or polar compounds like long-chain amines, derivatization with this compound is often necessary.

Typical GC-MS Parameters for the Analysis of a Derivatized Amine:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 200 °C at 10 °C/min.

-

Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound and its reaction products.

Expected ¹H NMR Spectral Features for this compound:

-

A triplet corresponding to the terminal methyl group of the nonyl chain (δ ~0.9 ppm).

-

A broad multiplet for the methylene protons of the nonyl chain (δ ~1.2-1.4 ppm).

-

A triplet for the methylene protons adjacent to the oxygen atom (-O-CH₂-) (δ ~4.3 ppm).

Expected ¹³C NMR Spectral Features for this compound:

-

A signal for the carbonyl carbon (C=O) in the range of δ 150-155 ppm.

-

A signal for the carbon of the methylene group adjacent to the oxygen atom (-O-CH₂-) at δ ~70 ppm.

-

A series of signals for the carbons of the nonyl chain in the aliphatic region (δ ~14-32 ppm).

Safety and Handling

This compound is a corrosive and toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2] It causes severe skin burns and eye damage. It is also combustible and may be corrosive to metals.[2] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[2] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the nonyloxycarbonyl group. Its well-defined reactivity, coupled with established protocols for its synthesis and use, makes it a reliable tool for researchers in academia and industry. Proper handling and adherence to safety precautions are paramount when working with this compound. The analytical techniques outlined in this guide provide the necessary means for the characterization and quality control of this compound and its derivatives, ensuring the reliability and reproducibility of experimental results.

References

- 1. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonyl Chloroformate (CAS 57045-82-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, reactivity, and potential applications of Nonyl Chloroformate in the fields of organic synthesis and medicinal chemistry.

This technical guide provides a detailed overview of this compound, a reactive chemical intermediate with significant potential in the synthesis of complex organic molecules, including pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated resource on its chemical properties, synthesis, and reactivity, supported by detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound, also known as Chloroformic Acid Nonyl Ester, is a colorless to almost colorless liquid.[1] It is a reactive acyl chloride derivative that should be handled with care due to its hazardous nature. Below is a summary of its key physicochemical properties compiled from various commercial and database sources.

| Property | Value | Reference |

| CAS Number | 57045-82-6 | [2] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [2][3] |

| Molecular Weight | 206.71 g/mol | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Purity | >95.0% | [1] |

| Density | 0.97 g/cm³ (at 20°C) | |

| Refractive Index | 1.4330-1.4360 | |

| Flash Point | 80 °C | |

| Boiling Point | 248.2 ± 9.0 °C (Predicted) | |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1] |

| Solubility | Soluble in usual organic solvents (e.g., acetone, chloroform, toluene, THF) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 4.1-4.3 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the oxygen atom (-O-CH₂-).

-

δ 1.6-1.8 ppm (quintet, 2H): Quintet for the two protons on the second carbon of the nonyl chain (-O-CH₂-CH₂-).

-

δ 1.2-1.4 ppm (m, 12H): A broad multiplet representing the protons of the six methylene groups in the middle of the alkyl chain.

-

δ 0.8-0.9 ppm (t, 3H): Triplet for the terminal methyl group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 150-155 ppm: Carbonyl carbon of the chloroformate group.

-

δ 70-75 ppm: Carbon of the methylene group attached to the oxygen atom (-O-CH₂-).

-

δ 14-32 ppm: A series of peaks corresponding to the carbons of the nonyl alkyl chain. The terminal methyl carbon would appear at approximately 14 ppm.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206 and 208 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the nonyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a strong absorption band characteristic of the C=O stretch of the acyl chloride group, typically in the range of 1775-1815 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl chain would also be present.

Synthesis of this compound

A general and widely used method for the synthesis of chloroformates involves the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like diphosgene or triphosgene.[6][7] The following is a representative experimental protocol adapted from a patented general procedure for the synthesis of aliphatic chloroformates.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Nonanol

-

Phosgene (or diphosgene/triphosgene)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Nitrogen or Argon gas supply

-

Reaction vessel equipped with a stirrer, dropping funnel, and a system for neutralizing excess phosgene and HCl gas.

Procedure:

-

In a reaction vessel purged with an inert gas, dissolve 1-nonanol in an anhydrous inert solvent.

-

Cool the solution to a temperature between -10°C and 20°C.

-

Slowly add a solution of phosgene (or its equivalent) in the same solvent to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 1-2 hours.

-

Purge the reaction mixture with an inert gas to remove any unreacted phosgene and the HCl byproduct. The off-gas should be passed through a scrubber containing a sodium hydroxide solution.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Caption: General reaction scheme for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the nonyloxycarbonyl group. Its reactivity is similar to that of other acyl chlorides.[8]

Formation of Carbamates

This compound reacts readily with primary and secondary amines to form the corresponding N-nonyl carbamates.[9][10][11] This reaction is fundamental in the synthesis of various biologically active molecules and for the protection of amine functionalities.

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

Reaction vessel with a stirrer and dropping funnel

Procedure:

-

Dissolve the amine in the aprotic solvent in the reaction vessel. For amine hydrochlorides, an additional equivalent of base is required.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

If using an organic base, add it to the amine solution before the addition of the chloroformate. If using an aqueous base, a biphasic system will be formed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

The reaction mixture is then washed with water, dilute acid (to remove excess amine and base), and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate.

-

The product can be further purified by column chromatography or recrystallization.[12]

Caption: A typical experimental workflow for the synthesis of carbamates.

Formation of Carbonates

In the presence of a base, this compound reacts with alcohols and phenols to produce nonyl carbonate esters.[13][14] This reaction is useful for the protection of hydroxyl groups and for the synthesis of various carbonate-containing compounds.

Materials:

-

This compound

-

Alcohol or phenol

-

Aprotic solvent (e.g., dichloromethane, pyridine)

-

Base (e.g., pyridine, triethylamine)

-

Reaction vessel with a stirrer and dropping funnel

Procedure:

-

Dissolve the alcohol or phenol and the base (if not used as the solvent) in the aprotic solvent.

-

Cool the solution to 0°C.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1-2 hours.

-

The reaction mixture is worked up similarly to the carbamate synthesis, involving washing with water and dilute acid, drying, and solvent evaporation.

-

Purification is typically achieved by column chromatography or distillation.

Formation of Mixed Anhydrides for Peptide Synthesis

Chloroformates are widely used in peptide synthesis to activate N-protected amino acids for the formation of peptide bonds via the mixed anhydride method.[15][16][17] This method is valued for its rapid reaction times and the generation of relatively clean products.

Materials:

-

N-protected amino acid

-

This compound

-

Tertiary amine base (e.g., N-methylmorpholine)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)

-

Amino acid ester (or resin-bound amino acid for solid-phase synthesis)

-

Reaction vessel under an inert atmosphere

Procedure:

-

Activation: Dissolve the N-protected amino acid in the anhydrous solvent and cool to -15°C. Add one equivalent of the tertiary amine base, followed by the slow addition of one equivalent of this compound. Stir the mixture at -15°C for 10-15 minutes to form the mixed anhydride.

-

Coupling: Add a pre-cooled solution of the amino acid ester (or a suspension of the resin-bound amino acid) to the mixed anhydride solution. Allow the reaction to proceed at -15°C for 1-2 hours and then gradually warm to room temperature and stir for an additional 1-2 hours.

-

Work-up (for solution-phase): The reaction mixture is filtered (if a salt precipitates), and the filtrate is washed with aqueous sodium bicarbonate solution, dilute citric acid solution, and brine. The organic layer is dried, and the solvent is evaporated. The resulting protected peptide is purified by chromatography or recrystallization.

-

Work-up (for solid-phase): The resin is filtered and washed extensively with the reaction solvent, followed by other appropriate washing solvents to remove excess reagents and by-products.[18][19][20][21]

Caption: Logical workflow for peptide synthesis using the mixed anhydride method.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[1] It is fatal if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[1] It is also a combustible liquid and may be corrosive to metals.[1]

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert gas as it is moisture sensitive.

Storage:

-

Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and water.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with broad utility in organic synthesis. Its ability to readily form carbamates, carbonates, and mixed anhydrides makes it a useful tool for the introduction of the nonyloxycarbonyl group, which can be leveraged in the synthesis of complex molecules, including those of pharmaceutical interest. While specific, peer-reviewed applications in drug development are not widely documented, the general reactivity of chloroformates is well-established, allowing for its application in areas such as peptide synthesis and as a protecting group for amines and alcohols. Researchers and drug development professionals should consider this compound as a viable reagent in their synthetic strategies, always adhering to strict safety protocols due to its hazardous nature. Further research into the specific applications of this compound could unveil novel synthetic routes and contribute to the advancement of medicinal chemistry.

References

- 1. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. parchem.com [parchem.com]

- 3. This compound | C10H19ClO2 | CID 544663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 13C NMR [m.chemicalbook.com]

- 5. CHLOROFORMIC ACID N-OCTYL ESTER(7452-59-7) 1H NMR spectrum [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Chloroformate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Carbonate synthesis [organic-chemistry.org]

- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 15. researchgate.net [researchgate.net]

- 16. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

- 17. organicreactions.org [organicreactions.org]

- 18. peptide.com [peptide.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. digital.csic.es [digital.csic.es]

- 21. bachem.com [bachem.com]

Nonyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl chloroformate (CAS No: 57045-82-6) is a chemical intermediate belonging to the chloroformate ester family.[1] These compounds are characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group. The high reactivity of the acyl chloride moiety makes this compound a versatile reagent in organic synthesis, particularly for the introduction of a nonyloxycarbonyl protecting group or as a linker in more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, applications in synthesis, and essential safety information.

Core Properties and Specifications

This compound is a colorless to almost colorless liquid under standard conditions.[2] Its key properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H19ClO2 | [3][4] |

| Molecular Weight | 206.71 g/mol | [1][3] |

| CAS Number | 57045-82-6 | [1][3] |

| Physical State | Liquid (at 20°C) | [2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2] |

| Purity | >95.0% | [2] |

| Density / Specific Gravity | 0.97 g/cm³ (at 20°C) | [2][] |

| Flash Point | 80 °C | [2] |

| Refractive Index | 1.43 | [2] |

| Storage Temperature | Room Temperature (Recommended <15°C) | [2] |

| Moisture Sensitivity | Yes | [2] |

Synthesis and Reactivity

Chloroformates are generally synthesized by the reaction of an alcohol with phosgene or a phosgene equivalent like triphosgene.[6][7] A modern, safer approach involves the photo-on-demand synthesis from the corresponding alcohol in a chloroform solution, which serves as both the solvent and reagent, avoiding the need for highly toxic phosgene gas.[6]

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon. It readily reacts with nucleophiles, such as amines, to form carbamates. This reaction is fundamental in peptide synthesis and for installing protecting groups on amines.

General Reaction: Carbamate Formation

The reaction of this compound with a primary or secondary amine yields a nonyl carbamate, a stable derivative often used to protect the amine functionality during multi-step syntheses. This reaction typically proceeds in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[8][9]

Caption: Reaction of this compound with an amine to form a carbamate.

Experimental Protocol: Synthesis of a Nonyl Carbamate

This protocol is a general guideline for the N-acylation of an amine using this compound, adapted from standard Schotten-Baumann reaction conditions.[10]

Materials:

-

Primary or secondary amine (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Tertiary amine base (e.g., triethylamine or DIEA, 1.2 equivalents)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amine (1.0 equiv.) and the base (1.2 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirring solution to 0 °C using an ice bath.

-

Add this compound (1.1 equiv.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Caption: Workflow for the synthesis of a nonyl carbamate.

Applications in Drug Development

Chloroformates, as a class, are crucial intermediates in the pharmaceutical industry.[11] They are used as building blocks for synthesizing complex active pharmaceutical ingredients (APIs). For example, other alkyl chloroformates like pentyl chloroformate are used in the synthesis of the chemotherapeutic agent Capecitabine and the anticoagulant Dabigatran etexilate.[11] By analogy, this compound serves as a key reagent for introducing the nonyloxycarbonyl group, which can be used to:

-

Protect Amines: The resulting carbamate is stable under many reaction conditions, making it an effective protecting group for primary and secondary amines in multi-step syntheses.[9]

-

Modify Physicochemical Properties: The long alkyl chain of the nonyl group can significantly increase the lipophilicity of a molecule, which can be strategically used to modulate properties like solubility, membrane permeability, and pharmacokinetic profiles of drug candidates.

-

Form Prodrugs: The carbamate linkage can be employed to create prodrugs of amine-containing compounds, potentially improving their bioavailability or targeting.[9]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood by trained personnel.[2]

-

Hazard Statements: Fatal if swallowed, in contact with skin, or if inhaled (H300 + H310 + H330).[2] Causes severe skin burns and eye damage (H314).[12][13] May be corrosive to metals (H290).[12][13] It is also a combustible liquid.[2]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14] Use only in a well-ventilated area or with respiratory protection. Keep away from heat and open flames.[2] Store in a corrosive-resistant container under an inert atmosphere, as it is moisture-sensitive.[2]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for several minutes and seek immediate medical attention.[14] If inhaled, move the person to fresh air and call a poison center or doctor immediately. If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[14]

References

- 1. parchem.com [parchem.com]

- 2. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H19ClO2 | CID 544663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. chemical-label.com [chemical-label.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for nonyl chloroformate, a key intermediate in various chemical and pharmaceutical applications. The document outlines traditional and modern synthetic methods, complete with detailed experimental protocols and comparative data. Visual diagrams are included to illustrate the core chemical transformations and experimental workflows, offering a comprehensive resource for laboratory and process development professionals.

Introduction

This compound is an important chemical intermediate used in the synthesis of a variety of organic compounds, including carbamates, carbonates, and other derivatives. Its utility is particularly notable in the pharmaceutical industry for the introduction of the nonyloxycarbonyl protecting group and in the manufacturing of agrochemicals and specialty polymers. The synthesis of this compound primarily involves the reaction of nonyl alcohol with a phosgene equivalent. This guide explores the most common and emerging synthetic strategies, with a focus on reaction efficiency, safety, and scalability.

Core Synthesis Routes

There are three principal methods for the synthesis of this compound, each with distinct advantages and disadvantages in terms of safety, yield, and operational complexity.

-

Traditional Phosgene Method: This is the most established industrial method, involving the direct reaction of nonyl alcohol with phosgene (COCl₂). While often providing high yields, the extreme toxicity of phosgene gas necessitates stringent safety protocols and specialized equipment.[1]

-

Phosgene-Free Method (Triphosgene): A safer alternative to gaseous phosgene is the use of a solid phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[2] Triphosgene is a stable crystalline solid that generates phosgene in situ, thereby minimizing the risks associated with handling the toxic gas.[3] This method is well-suited for laboratory-scale and pilot-plant syntheses.

-

Photo-on-Demand Synthesis: A novel and inherently safer approach involves the in situ generation of phosgene from chloroform (CHCl₃) via a photochemical reaction.[4][5] This "photo-on-demand" method utilizes UV light to convert chloroform, in the presence of an alcohol and oxygen, into the corresponding chloroformate, thereby avoiding the storage and transport of highly toxic reagents.[4][6][7]

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Traditional Phosgene Method | Phosgene-Free (Triphosgene) Method | Photo-on-Demand Synthesis |

| Starting Materials | Nonyl alcohol, Phosgene | Nonyl alcohol, Triphosgene, Pyridine | Nonyl alcohol, Chloroform, Oxygen |

| Typical Solvent | Toluene, Dichloromethane | Dichloromethane, THF | Chloroform |

| Reaction Temperature | 0 - 10 °C | 0 °C to reflux | 10 - 30 °C |

| Reaction Time | 2 - 6 hours | 1 - 4 hours | 4 - 8 hours |

| Reported Yield | > 90% | 85 - 95% | ~90% |

| Key Safety Concerns | High toxicity of phosgene | Handling of solid triphosgene | UV radiation exposure |

Detailed Experimental Protocols

Traditional Phosgene Method

Reaction: C₉H₁₉OH + COCl₂ → C₉H₁₉OCOCl + HCl

Procedure:

-

A solution of nonyl alcohol (1.0 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber system for trapping excess phosgene and HCl.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of phosgene (1.1 - 1.5 eq) in toluene is added dropwise to the cooled alcohol solution with vigorous stirring over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure complete conversion.

-

Excess phosgene and dissolved HCl are removed by purging the reaction mixture with dry nitrogen gas.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Phosgene-Free Method (Triphosgene)

Reaction: 3 C₉H₁₉OH + (Cl₃CO)₂CO + 3 C₅H₅N → 3 C₉H₁₉OCOCl + 3 C₅H₅N·HCl

Procedure:

-

To a stirred solution of nonyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of triphosgene (0.4 eq) in dichloromethane is added dropwise over 30-60 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of water.

-

The organic layer is separated, washed successively with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford pure this compound.

Photo-on-Demand Synthesis

Reaction: C₉H₁₉OH + CHCl₃ + ½ O₂ --(UV light)--> C₉H₁₉OCOCl + HCl

Procedure:

-

A solution of nonyl alcohol (1.0 eq) in chloroform is placed in a quartz reactor equipped with a magnetic stirrer, a gas inlet for oxygen, and a low-pressure mercury lamp.

-

Oxygen is bubbled through the solution while the mixture is irradiated with UV light at a controlled temperature (typically 10-30 °C).[4]

-

The reaction is monitored by GC analysis for the formation of this compound.

-

Upon completion of the reaction (typically 4-8 hours), the oxygen flow and UV lamp are turned off.

-

The reaction mixture, containing the product and unreacted starting materials, is concentrated under reduced pressure.

-

Purification of the crude this compound is achieved by vacuum distillation.

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

References

- 1. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. | Semantic Scholar [semanticscholar.org]

- 4. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Nonyl Chloroformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of nonyl chloroformate with primary amines. This reaction is a fundamental transformation in organic synthesis, primarily utilized for the formation of N-nonylcarbamates, which are valuable intermediates in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, influencing factors, experimental protocols, and safety considerations associated with this process.

Core Reaction: An Overview

This compound is a reactive chemical intermediate characterized by a chloroformate group (-O-C(O)-Cl) attached to a nonyl alkyl chain. Its high reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack by primary amines. The reaction results in the formation of a stable carbamate linkage, a key structural motif in a wide array of biologically active molecules.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.

The process can be delineated into two principal steps:

-

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, typically facilitated by a base, to yield the final N-nonylcarbamate product and hydrochloric acid.

To drive the reaction to completion, a base is commonly added to neutralize the hydrochloric acid byproduct, preventing the protonation of the unreacted amine.

Key Factors Influencing Reactivity

Several factors can significantly impact the rate and efficiency of the reaction between this compound and primary amines. Careful consideration of these parameters is crucial for optimizing reaction conditions.

-

Nature of the Primary Amine: The nucleophilicity of the primary amine is a critical determinant of reaction rate. Amines with electron-donating groups on the alkyl or aryl substituent are generally more nucleophilic and react faster. Conversely, electron-withdrawing groups decrease nucleophilicity and slow down the reaction. Steric hindrance around the amino group can also impede the reaction.

-

Solvent: The choice of solvent can influence the reaction in several ways. Aprotic solvents, such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate, are commonly employed.[1] The polarity of the solvent can affect the stability of the transition state and the solubility of the reactants and products.

-

Temperature: The reaction is typically exothermic. Lower temperatures (e.g., 0-25 °C) are often used to control the reaction rate and minimize the formation of side products.[1] However, for less reactive amines, moderate heating may be necessary to drive the reaction to completion.

-

Base: The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide. The choice of base can depend on the specific reaction conditions and the nature of the reactants.

Quantitative Data Summary

While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively available in the public domain, the following table provides illustrative data for the reaction of a related long-chain alkyl chloroformate, octyl chloroformate, with various primary amines. This data is representative of typical Schotten-Baumann reaction conditions and can serve as a useful guide for reaction design.

| Primary Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| n-Butylamine | Dichloromethane | Triethylamine | 0 to 25 | 2 | >90 |

| Benzylamine | Tetrahydrofuran | Pyridine | 0 to 25 | 3 | >95 |

| Aniline | Ethyl Acetate | Sodium Carbonate | 25 | 4 | ~85 |

| Cyclohexylamine | Dichloromethane | Triethylamine | 0 to 25 | 2 | >95 |

Note: The data presented in this table is illustrative and based on general outcomes for Schotten-Baumann type reactions, as specific literature values for a comprehensive set of primary amines with nonyl or octyl chloroformate are limited.[2]

Experimental Protocols

The following section provides a general experimental protocol for the synthesis of an N-nonylcarbamate from a primary amine and this compound. A workflow diagram is also provided for clarity.

General Laboratory Procedure

-

Reagent Preparation: In a well-ventilated fume hood, dissolve the primary amine (1.0 equivalent) and a suitable base (1.1-1.2 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: Cool the solution to 0 °C using an ice bath.

-

Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-nonylcarbamate.

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled.[3][4]

-

Corrosivity: It causes severe skin burns and eye damage.[3][4]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

Use a properly functioning chemical fume hood to avoid inhalation of vapors.

Handling and Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.

-

Handle with care to avoid direct contact and inhalation. In case of a spill, follow appropriate institutional procedures for hazardous material cleanup.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-nonylcarbamates. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and purity. Due to the hazardous nature of this compound, strict adherence to safety protocols is paramount. This guide provides the foundational knowledge for researchers and professionals to effectively and safely utilize this important chemical transformation in their synthetic endeavors.

References

- 1. CA2065191A1 - Process for the preparation of aromatic amines and the use of the amines so produced - Google Patents [patents.google.com]

- 2. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 3. WO1984001380A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 4. US3264281A - Preparation of amides - Google Patents [patents.google.com]

Navigating the Solubility of Nonyl Chloroformate: A Technical Guide for Researchers

For Immediate Release

Core Concepts: Understanding Nonyl Chloroformate Solubility

This compound, a derivative of nonanol and phosgene, is characterized by a long, nonpolar nine-carbon alkyl chain and a reactive chloroformate group. This dual nature dictates its solubility behavior. The extensive alkyl chain renders it highly lipophilic, favoring dissolution in nonpolar and moderately polar aprotic organic solvents. Conversely, the electrophilic carbonyl carbon of the chloroformate group makes the molecule susceptible to nucleophilic attack, leading to reactivity with protic solvents such as water and alcohols.[1][2] Therefore, in the context of protic solvents, the term "solubility" is often conflated with reactivity, as the dissolution process is accompanied by a chemical transformation.

Estimated Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like" and the known properties of similar long-chain alkyl chloroformates like octyl chloroformate[3], the following table provides a qualitative estimation of this compound's solubility at ambient temperature. It is crucial to note that these are predictions and should be experimentally verified for specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aprotic & Nonpolar | Hexane | Miscible | The nonpolar alkyl chain of this compound has strong van der Waals interactions with hexane. |

| Toluene | Miscible | Similar nonpolar characteristics allow for favorable intermolecular interactions. | |

| Aprotic & Polar | Dichloromethane (DCM) | Miscible | The polarity of DCM is sufficient to interact with the chloroformate group, while being compatible with the alkyl chain. |

| Tetrahydrofuran (THF) | Miscible | THF's ether oxygen can interact with the chloroformate group, and its overall character is suitable for solvating the alkyl chain. | |

| Ethyl Acetate | Miscible | As a moderately polar aprotic solvent, it is expected to effectively solvate both the polar and nonpolar portions of the molecule. | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | While highly polar, DMF is a strong aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Protic | Water | Reactive (Insoluble) | Reacts via hydrolysis to form nonyl alcohol, carbon dioxide, and hydrochloric acid.[1] |

| Alcohols (e.g., Methanol, Ethanol) | Reactive (Miscible) | Reacts to form the corresponding carbonate ester.[2] |

Experimental Protocols for Solubility Determination

Due to the reactive nature of this compound, solubility determination requires careful selection of methods and stringent exclusion of moisture.

Protocol 1: Qualitative Solubility Determination (Visual Method)

This method provides a rapid assessment of solubility.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given aprotic organic solvent at a specific concentration.

Materials:

-

This compound

-

Anhydrous organic solvents (e.g., THF, DCM, ethyl acetate, hexane)

-

Dry glass test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer

Procedure:

-

Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a specific volume of the anhydrous organic solvent (e.g., 1 mL) to a test tube.

-

Add a measured amount of this compound (e.g., 100 µL) to the solvent.

-

Stopper the test tube and vortex the mixture for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: A clear, homogeneous solution with no visible particles or cloudiness.

-

Partially Soluble: The solution is cloudy, or undissolved droplets of this compound are visible.

-

Insoluble: Two distinct liquid layers are observed, or the this compound does not appear to mix with the solvent.

-

-

Record the observations.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

Objective: To determine the saturation concentration of this compound in an aprotic organic solvent at a constant temperature.

Materials:

-

This compound

-

Anhydrous organic solvent

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath

-

Syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., GC-FID).

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the vial to stand undisturbed at the same temperature for several hours to allow any undissolved material to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a clean vial.

-

Dilute the filtrate to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Visualizing Experimental Workflows

Synthesis of this compound

The synthesis of chloroformates is typically achieved through the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like triphosgene. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the public domain, a strong qualitative understanding can be derived from its chemical structure and the behavior of analogous compounds. It is predicted to be highly soluble in a range of aprotic organic solvents. Due to its reactivity, any interaction with protic solvents will lead to a chemical transformation rather than simple dissolution. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to determine the solubility of this compound in their specific solvent systems, ensuring its effective and safe application in their research and development endeavors. It is strongly recommended that a risk assessment be conducted prior to handling this compound due to its reactive and potentially hazardous nature.

References

An In-depth Technical Guide to the Safe Handling of Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for nonyl chloroformate, a reactive chemical intermediate used in organic synthesis and drug development. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as chloroformic acid nonyl ester, is a colorless to almost colorless liquid.[1][2][3] It is moisture-sensitive and should be stored under an inert gas.[2][3][4] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57045-82-6 | [1][2] |

| Molecular Formula | C10H19ClO2 | [1][4][] |

| Molecular Weight | 206.71 g/mol | [1][4][] |

| Appearance | Colorless to almost colorless clear liquid | [1][2][3] |

| Boiling Point | 104°C / 9 mmHg | [6] |

| Flash Point | 80 °C | [1][4] |

| Specific Gravity (20/20) | 0.97 | [1][4] |

| Refractive Index | 1.43 | [1][4] |

| Solubility | Decomposes in water | [7] |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[2][8][9] It is also a combustible liquid and may be corrosive to metals.[2][8][9]

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | Skull and Crossbones | Danger |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | Skull and Crossbones | Danger |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled | Skull and Crossbones | Danger |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion | Danger |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | Corrosion | Warning |

| Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |

Sources:[2][6][8][9][10][11][12][13][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent any contact with the skin, eyes, or respiratory system.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | PPE Recommendation | Rationale |

| Hands | Chemical resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. | Prevents fatal skin contact and severe burns. |

| Eyes/Face | Chemical splash goggles and a face shield. | Protects against severe eye damage from splashes. |

| Body | Chemical-resistant lab coat, apron, and closed-toe shoes. | Protects skin from splashes and spills. |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA).[11] | Prevents fatal inhalation of toxic vapors.[11] |

All work with this compound must be conducted in a properly functioning chemical fume hood.[10]

Safe Handling and Storage

Handling Workflow

The following diagram illustrates a safe handling workflow for using this compound in a laboratory setting.

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[10]

-

Keep container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

-

Store in a corrosive-resistant container.[4]

-

Store separately from bases, strong oxidizing agents, and alcohols.[7]

Emergency Procedures

First Aid Measures

Immediate action is critical in the event of exposure to this compound.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |

Spill and Leak Procedures

In the event of a spill, evacuate the area immediately and ensure proper ventilation. Only trained personnel with appropriate PPE should handle the cleanup.

Disposal Considerations

All waste containing this compound or its residues must be treated as hazardous waste.

-

Collect all liquid and solid waste in clearly labeled, sealed, and compatible containers.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.

Experimental Protocols (Illustrative Examples)

The following are generalized protocols and must be adapted to specific experimental conditions and performed after a thorough risk assessment.

Use as a Protecting Group in Peptide Synthesis (Mixed Anhydride Method)

Chloroformates are used to activate N-protected amino acids for peptide bond formation.[1]

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the N-protected amino acid (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

-

Base Addition: Add N-methylmorpholine (1 equivalent) to the stirred solution.

-

Activation: Slowly add this compound (1 equivalent) dropwise, maintaining the temperature at -15 °C.

-

Reaction: Stir the mixture for 5-10 minutes to allow for the formation of the mixed anhydride.

-

Coupling: Add the amino acid ester (1 equivalent) to the reaction mixture and allow it to warm to room temperature while stirring until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Quench the reaction with a saturated aqueous solution of a mild acid (e.g., ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Derivatization of Amines for GC-MS Analysis

Chloroformates are used to derivatize polar compounds like amines to make them more volatile for GC-MS analysis.

-

Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent).

-

pH Adjustment: Adjust the pH of the sample to basic (pH 9-10) using a suitable buffer or base (e.g., sodium bicarbonate).

-

Derivatization: Add a solution of this compound in an immiscible organic solvent (e.g., toluene or hexane) to the aqueous sample.

-

Reaction: Vigorously shake or vortex the mixture for 1-2 minutes to facilitate the reaction at the interface of the two phases.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Extraction: Carefully transfer the organic layer containing the derivatized amines to a clean vial.

-

Analysis: Inject an aliquot of the organic layer into the GC-MS for analysis.

Incompatibility and Decomposition

-

Incompatible Materials: this compound is incompatible with strong bases (including amines), strong oxidizing agents, and alcohols.[7] It attacks many metals, especially in the presence of moisture.[7]

-

Hazardous Decomposition Products: Upon contact with water or moist air, it decomposes to form nonyl alcohol, carbon dioxide, and corrosive hydrogen chloride gas.[7] Thermal decomposition may produce toxic fumes, including phosgene and hydrogen chloride.[15]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all institutional and regulatory guidelines. A thorough understanding of the hazards and strict implementation of safety protocols are paramount for the protection of all laboratory personnel.

References

- 1. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 57045-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CHLOROFORMATES, POISONOUS, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. chemical-label.com [chemical-label.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Reactivity of Nonyl Chloroformate: An In-depth Technical Guide to its Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

The Hydrolysis Reaction of Nonyl Chloroformate

This compound, like other chloroformates, undergoes hydrolysis in the presence of water to yield nonyl alcohol, carbon dioxide, and hydrochloric acid.[1] This reaction is typically pseudo-first-order and is a critical consideration in both aqueous and moist organic solvent systems. The general trend for primary alkyl chloroformates is that longer-chain variants hydrolyze more slowly than their shorter-chain counterparts.[1]

Factors Influencing the Rate of Hydrolysis

The rate of this compound hydrolysis is significantly influenced by several factors:

-

Solvent Composition: The polarity and nucleophilicity of the solvent play a crucial role. Hydrolysis is generally faster in more aqueous environments.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

pH: The hydrolysis of chloroformates can be influenced by pH, with potential for catalysis under acidic or basic conditions.

Quantitative Analysis of Hydrolysis Rates

While specific rate constants for this compound are not documented, the solvolysis data for n-octyl chloroformate in various aqueous solvent systems at 25.0 °C provides a strong basis for estimation. The hydrolysis rate is expected to be slightly slower than that of n-octyl chloroformate due to the increased length of the alkyl chain.

Table 1: Specific Rates of Solvolysis for n-Octyl Chloroformate at 25.0 °C

| Solvent System | Specific Rate Constant (k) x 10⁻⁵ s⁻¹ |

| 100% Ethanol | 10.5 |

| 90% Ethanol | 15.2 |

| 80% Ethanol | 19.8 |

| 100% Methanol | 27.3 |

| 90% Methanol | 39.8 |

| 80% Methanol | 55.0 |

| 90% Acetone | 2.88 |

| 70% Acetone | 11.1 |

| 50% Acetone | 30.2 |

Data extrapolated from studies on n-octyl and other primary alkyl chloroformates.

Mechanistic Pathways of Hydrolysis

The hydrolysis of primary alkyl chloroformates like this compound can proceed through two main competing mechanisms, the prevalence of which is dictated by the solvent's properties.

Addition-Elimination Pathway

In most common solvent systems, the hydrolysis of primary alkyl chloroformates proceeds via a bimolecular addition-elimination mechanism.[2] This pathway is favored in solvents with higher nucleophilicity.

Ionization (SN1-like) Pathway

In highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols, an ionization pathway may become significant.[2] This involves the formation of a transient acylium cation intermediate.

Below is a diagram illustrating these competing pathways.

Caption: Competing pathways for this compound hydrolysis.

Experimental Protocols for Determining Hydrolysis Rate

The rate of this compound hydrolysis can be determined using established kinetic methods. The following protocols are based on standard procedures for studying chloroformate solvolysis.[3]

Titration Method

This method monitors the production of hydrochloric acid over time.

-

Preparation:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone).

-

Thermostat the desired aqueous solvent system to the target temperature (e.g., 25.0 ± 0.1 °C) in a reaction vessel equipped with a stirrer.

-

-

Initiation:

-

Inject a precise aliquot of the this compound stock solution into the stirred solvent to start the reaction (time zero).

-

-

Sampling and Quenching:

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a cold, immiscible solvent.

-

-

Analysis:

-

Titrate the quenched sample with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator to determine the concentration of HCl produced.

-

-

Calculation:

-

Calculate the pseudo-first-order rate constant from the slope of a plot of the natural logarithm of the remaining this compound concentration versus time.

-

Conductometry Method

This method is suitable for following the increase in ionic concentration as HCl is produced.

-

Setup:

-

Calibrate a conductivity cell with standard KCl solutions.

-

Place a known volume of the desired aqueous solvent system in the thermostatted conductivity cell.

-

-

Initiation:

-

Inject a small, precise amount of this compound into the cell to initiate the hydrolysis.

-

-

Data Acquisition:

-

Record the change in conductivity of the solution over time. The rate of change is proportional to the rate of HCl formation.

-

-

Calculation:

-

The pseudo-first-order rate constant can be determined by analyzing the conductivity versus time data.

-

The following diagram illustrates the general workflow for these kinetic experiments.

Caption: General workflow for kinetic analysis of hydrolysis.

Conclusion

The hydrolysis of this compound is a critical parameter for its effective use in chemical synthesis. While direct kinetic data is sparse, a comprehensive understanding can be achieved by leveraging data from its close structural analogs and by applying established methodologies for kinetic analysis. The rate of hydrolysis is primarily influenced by solvent composition and temperature, with the reaction proceeding through either an addition-elimination or an ionization pathway depending on the solvent's properties. For researchers and professionals in drug development, a thorough consideration of these factors is essential for process optimization and control.

References

Spectroscopic Profile of Nonyl Chloroformate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonyl chloroformate, a key intermediate in organic synthesis and drug development. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for scientists and researchers in identifying and characterizing this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its key identifying features.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.32 | Triplet | 2H | -O-CH₂ - |

| ~1.75 | Quintet | 2H | -O-CH₂-CH₂ - |

| ~1.27 | Multiplet | 12H | -(CH₂)₆- |

| ~0.88 | Triplet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.5 | C =O |

| ~72.0 | -O-C H₂- |

| ~31.8 | Alkyl Chain Carbons |

| ~29.4 | Alkyl Chain Carbons |

| ~29.2 | Alkyl Chain Carbons |

| ~28.5 | Alkyl Chain Carbons |

| ~25.5 | Alkyl Chain Carbons |

| ~22.6 | Alkyl Chain Carbons |

| ~14.1 | -C H₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2927 | Strong | C-H Stretch (Alkyl) |

| ~2856 | Strong | C-H Stretch (Alkyl) |

| ~1777 | Strong | C=O Stretch (Chloroformate) |

| ~1165 | Strong | C-O Stretch |

| ~750-650 | Medium | C-Cl Stretch |

Sample Preparation: Neat liquid

Mass Spectrometry (MS) Data

Table 4: Major Mass Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 206/208 | Low | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 126 | Moderate | [C₉H₁₉O]⁺ |

| 63/65 | High | [COCl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 43 | High | [C₃H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm or to an internal standard such as tetramethylsilane (TMS) at 0 ppm.

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation : The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

-

Sample Introduction : this compound is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Data Acquisition : The sample is ionized using a standard electron energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 300 amu, to detect the molecular ion and its fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to interpreting the spectral data for structural elucidation of this compound.

Commercial Suppliers and Technical Guide for High-Purity Nonyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity nonyl chloroformate, including its commercial availability, key specifications, and detailed experimental protocols relevant to its synthesis, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

Commercial Availability and Specifications